eae protein - 147094-99-3

eae protein

Catalog Number: EVT-1518009
CAS Number: 147094-99-3
Molecular Formula: C10H8N2O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The proteins associated with experimental autoimmune encephalomyelitis are typically derived from myelin, a protective sheath around nerves. Key proteins include myelin basic protein and proteolipid protein, which are integral to the structure and function of myelin. These proteins can be isolated from animal models, such as Lewis rats and SJL or C57BL/6 mice, which are commonly used to induce experimental autoimmune encephalomyelitis through immunization with myelin-derived antigens.

Classification

Experimental autoimmune encephalomyelitis proteins can be classified based on their roles in immune response and neuroinflammation. They include:

  • Structural Proteins: Such as myelin basic protein and proteolipid protein.
  • Regulatory Proteins: Involved in immune signaling, including cytokines and chemokines.
  • Differentially Expressed Proteins: Identified through proteomic analyses that indicate changes in expression levels during disease progression.
Synthesis Analysis

Methods

The synthesis of proteins associated with experimental autoimmune encephalomyelitis typically involves both active and passive induction methods. Active induction is achieved by immunizing animals with myelin proteins mixed with adjuvants, while passive induction involves transferring activated lymphocytes from affected animals to healthy ones.

Technical Details

  1. Active Induction: This method often utilizes complete Freund's adjuvant to enhance the immune response against myelin proteins. The process involves:
    • Immunization of mice with a specific peptide or protein (e.g., myelin basic protein).
    • Monitoring clinical signs of disease progression over several weeks.
  2. Passive Transfer: This technique requires:
    • Isolation of lymphocytes from immunized donors.
    • In vitro activation of these cells with specific antigens before transferring them to naive recipient mice.
Molecular Structure Analysis

Structure

The molecular structure of experimental autoimmune encephalomyelitis-related proteins includes complex configurations that are crucial for their function. For instance, myelin basic protein is known for its highly charged regions that interact with lipid membranes.

Data

  • Myelin basic protein consists of approximately 170 amino acids and exhibits a unique folding pattern that allows it to stabilize the myelin sheath.
  • The proteolipid protein is a larger integral membrane protein, forming oligomers that contribute to membrane stability.
Chemical Reactions Analysis

Reactions

In the context of experimental autoimmune encephalomyelitis, key chemical reactions involve antigen-antibody interactions that trigger immune responses. These reactions can lead to demyelination and subsequent neurological symptoms.

Technical Details

  1. Antigen Presentation: Myelin proteins are processed by antigen-presenting cells and presented on major histocompatibility complex molecules.
  2. T Cell Activation: Upon recognition of these antigens by T cells, a cascade of immune reactions occurs, leading to inflammation and tissue damage.
Mechanism of Action

Process

The mechanism by which experimental autoimmune encephalomyelitis develops involves several steps:

  1. Sensitization: Initial exposure to myelin antigens leads to T cell activation.
  2. Inflammation: Activated T cells migrate to the central nervous system, where they release pro-inflammatory cytokines.
  3. Demyelination: This inflammatory response results in damage to oligodendrocytes and loss of myelin.

Data

Studies have shown that cytokines such as tumor necrosis factor-alpha and interleukin-17 play significant roles in mediating these processes, contributing to neuronal damage observed in experimental autoimmune encephalomyelitis models.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Myelin basic protein is hydrophilic due to its charged amino acid residues, while proteolipid protein is hydrophobic.
  • Stability: These proteins are sensitive to environmental conditions such as pH and temperature, affecting their structural integrity.

Chemical Properties

  • Reactivity: Both proteins can undergo post-translational modifications that influence their immunogenicity.
  • Interactions: They interact with various immune cells, influencing signaling pathways involved in inflammation.
Applications

Scientific Uses

Experimental autoimmune encephalomyelitis proteins serve numerous scientific purposes:

  • Disease Modeling: They are essential for creating models that mimic multiple sclerosis for research purposes.
  • Therapeutic Development: Understanding the role of these proteins aids in identifying potential therapeutic targets for treating multiple sclerosis.
  • Biomarker Identification: Differentially expressed proteins during disease progression can serve as biomarkers for early diagnosis or disease monitoring.
Molecular Characterization of the Eae Protein

Structural Analysis of the 94-kDa Eae Membrane Protein

The Eae protein (intimin), a pivotal virulence factor in Escherichia coli pathotypes like enteropathogenic E. coli (EPEC) and enterohemorrhagic E. coli (EHEC), is a 94-kDa outer membrane adhesin [3] [8]. Its structure comprises two primary domains:

  • A conserved N-terminal region (residues 1–550) embedded in the bacterial outer membrane, facilitating protein anchoring.
  • A highly variable C-terminal extracellular domain (residues 551–939), which mediates host-cell receptor binding and determines tissue tropism [5] [8].

The C-terminal domain’s variability underpins the classification of eae into >30 subtypes (e.g., α, β, γ, ε, θ). For instance:

  • eae-γ1 is prevalent in O157:H7 strains linked to hemorrhagic colitis and hemolytic uremic syndrome (HUS) [1].
  • eae-β1 dominates in human-derived O26:H11 strains associated with diarrheal disease [5].

Structural studies reveal that the C-terminal domain forms a rigid rod-like projection, enabling intimate attachment to host cells via the translocated intimin receptor (Tir). This interaction triggers actin polymerization beneath attached bacteria, forming "attaching and effacing" (A/E) lesions—a histopathological hallmark characterized by microvilli destruction and pedestal-like structures [8] [9].

Table 1: Structural and Functional Domains of the Eae Protein

DomainSize (Residues)FunctionConservation
N-terminal1–550Membrane anchoringHigh (>95% identity across pathotypes)
C-terminal551–939Host-receptor binding (e.g., Tir)Low (86–99.97% identity; subtype-dependent) [5]
Central linkerVariableConnects N- and C-terminal domainsModerate

Genetic Determinants: Chromosomal eae Gene and Plasmid-Mediated Regulation

The eae gene is located within the locus of enterocyte effacement (LEE), a 35-kb pathogenicity island integrated into the bacterial chromosome. LEE encodes a type III secretion system (T3SS), chaperones, effectors (e.g., Tir), and regulators essential for A/E lesion formation [1] [9]. Key genetic features include:

  • Subtype diversity: The eae gene exhibits significant sequence divergence in its 3’ region, leading to subtypes with distinct host specificities. For example:
  • eae-γ1 is overrepresented in O157:H7 strains from severe human infections (bloody diarrhea/HUS) [1].
  • eae-ζ3 is prevalent in cattle-derived STEC, indicating host adaptation [5].
  • Plasmid involvement: In EPEC, the enteropathogenic adherence factor (EAF) plasmid enhances eae expression. Strains lacking this plasmid show reduced intimin production, impairing A/E activity [3] [9]. The EAF plasmid encodes:
  • The per (plasmid-encoded regulator) locus, which activates eae transcription via the LEE-encoded regulator ler [9].
  • Bundle-forming pili (BFP), facilitating initial bacterial aggregation.

Notably, eae is present in 72.4% of clinical Shiga toxin-producing E. coli (STEC) isolates, with its detection serving as a predictor of severe disease outcomes like HUS [1] [5].

Expression Dynamics: Influence of the EAF Plasmid on Protein Localization and Secretion

The EAF plasmid exerts post-transcriptional control over Eae protein dynamics:

  • Enhanced expression: EPEC strain E2348/69 produces detectable Eae only when harboring the EAF plasmid. Plasmid-cured derivatives show >80% reduction in Eae levels, as confirmed by immunoblotting with anti-intimin sera [3] [8].
  • Localization: Eae is inserted into the outer membrane via its N-terminal domain. The EAF plasmid ensures proper membrane localization, facilitating Tir-Eae interactions [8].
  • Regulatory cascade: The EAF-encoded PerA/B/C proteins activate ler transcription, which in turn upregulates LEE genes, including eae and T3SS components. This cascade amplifies effector secretion and A/E lesion formation [9].

Table 2: Impact of the EAF Plasmid on Eae Expression and Virulence

Strain TypeEae DetectionA/E Lesion FormationClinical Association
Wild-type EPEC (EAF+)High (94-kDa band)EfficientSevere infantile diarrhea
EAF plasmid-curedUndetectableAbsentAttenuated in volunteer studies [3]
EHEC/STECVariable*Present (eae+ strains)Bloody diarrhea/HUS [1]

Note: EHEC strains lack EAF but use alternative regulators (e.g., Pch, GrlA) for LEE activation.

Volunteer studies confirm Eae’s immunogenicity: Sera from individuals infected with EPEC recognize the 94-kDa protein, confirming its in vivo expression and role in adaptive immunity [3] [8].

Properties

CAS Number

147094-99-3

Product Name

eae protein

Molecular Formula

C10H8N2O2

Synonyms

eae protein

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